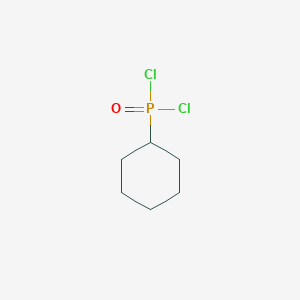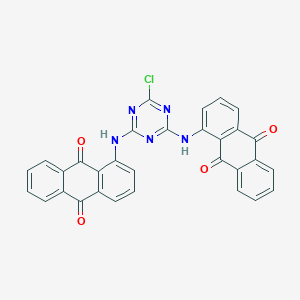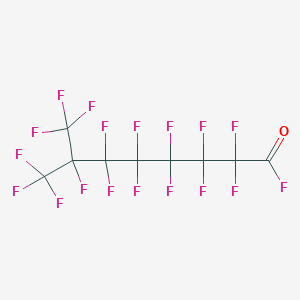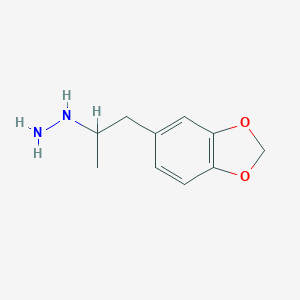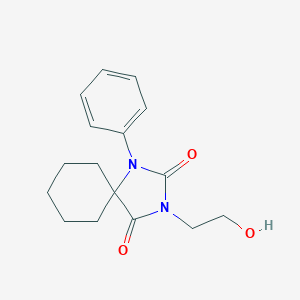
1,3-Diazaspiro(4.5)decane-2,4-dione, 3-(2-hydroxyethyl)-1-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Diazaspiro(4.5)decane-2,4-dione, 3-(2-hydroxyethyl)-1-phenyl-, also known as JNJ-7925476, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of 1,3-Diazaspiro(4.5)decane-2,4-dione, 3-(2-hydroxyethyl)-1-phenyl- is not fully understood, but it is believed to act as a modulator of GABA-A receptors, which are involved in the regulation of neuronal excitability. 1,3-Diazaspiro(4.5)decane-2,4-dione, 3-(2-hydroxyethyl)-1-phenyl- has been shown to enhance the binding of GABA to these receptors, leading to increased inhibitory neurotransmission and decreased neuronal excitability.
Biochemische Und Physiologische Effekte
1,3-Diazaspiro(4.5)decane-2,4-dione, 3-(2-hydroxyethyl)-1-phenyl- has been found to have a range of biochemical and physiological effects. In addition to its anticonvulsant and neuroprotective properties, it has been shown to have anxiolytic effects in animal models, indicating its potential use in the treatment of anxiety disorders. Furthermore, 1,3-Diazaspiro(4.5)decane-2,4-dione, 3-(2-hydroxyethyl)-1-phenyl- has been found to have analgesic effects, suggesting its potential use in the treatment of pain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1,3-Diazaspiro(4.5)decane-2,4-dione, 3-(2-hydroxyethyl)-1-phenyl- is its high potency and selectivity for GABA-A receptors, making it a valuable tool for studying the role of these receptors in neurological disorders. However, one limitation of 1,3-Diazaspiro(4.5)decane-2,4-dione, 3-(2-hydroxyethyl)-1-phenyl- is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 1,3-Diazaspiro(4.5)decane-2,4-dione, 3-(2-hydroxyethyl)-1-phenyl-. One area of interest is its potential use in the treatment of epilepsy and other neurological disorders. Further studies are needed to determine the optimal dosage and administration route for 1,3-Diazaspiro(4.5)decane-2,4-dione, 3-(2-hydroxyethyl)-1-phenyl- in these conditions. Additionally, there is interest in exploring the potential use of 1,3-Diazaspiro(4.5)decane-2,4-dione, 3-(2-hydroxyethyl)-1-phenyl- in the treatment of anxiety disorders and pain. Further research is also needed to fully understand the mechanism of action of 1,3-Diazaspiro(4.5)decane-2,4-dione, 3-(2-hydroxyethyl)-1-phenyl- and its effects on GABA-A receptors.
Synthesemethoden
The synthesis of 1,3-Diazaspiro(4.5)decane-2,4-dione, 3-(2-hydroxyethyl)-1-phenyl- involves the reaction of 2-phenylglycinol with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in the presence of triethylamine. The resulting product is then treated with hydrogen chloride gas in ethanol to obtain 1,3-Diazaspiro(4.5)decane-2,4-dione, 3-(2-hydroxyethyl)-1-phenyl- in high yield and purity.
Wissenschaftliche Forschungsanwendungen
1,3-Diazaspiro(4.5)decane-2,4-dione, 3-(2-hydroxyethyl)-1-phenyl- has been studied extensively for its potential therapeutic applications, particularly in the field of neurology. It has been shown to have potent anticonvulsant activity in animal models, indicating its potential use in the treatment of epilepsy. Furthermore, 1,3-Diazaspiro(4.5)decane-2,4-dione, 3-(2-hydroxyethyl)-1-phenyl- has been found to have neuroprotective effects in models of ischemic stroke, suggesting its potential use in the prevention and treatment of stroke.
Eigenschaften
CAS-Nummer |
1034-61-3 |
|---|---|
Produktname |
1,3-Diazaspiro(4.5)decane-2,4-dione, 3-(2-hydroxyethyl)-1-phenyl- |
Molekularformel |
C16H20N2O3 |
Molekulargewicht |
288.34 g/mol |
IUPAC-Name |
3-(2-hydroxyethyl)-1-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione |
InChI |
InChI=1S/C16H20N2O3/c19-12-11-17-14(20)16(9-5-2-6-10-16)18(15(17)21)13-7-3-1-4-8-13/h1,3-4,7-8,19H,2,5-6,9-12H2 |
InChI-Schlüssel |
LTBYCIYCAZIKRO-UHFFFAOYSA-N |
SMILES |
C1CCC2(CC1)C(=O)N(C(=O)N2C3=CC=CC=C3)CCO |
Kanonische SMILES |
C1CCC2(CC1)C(=O)N(C(=O)N2C3=CC=CC=C3)CCO |
Andere CAS-Nummern |
1034-61-3 |
Synonyme |
3-(2-Hydroxyethyl)-1-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



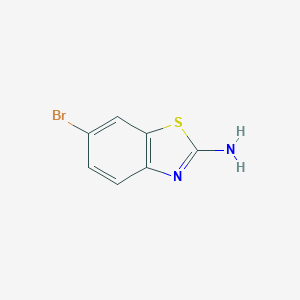
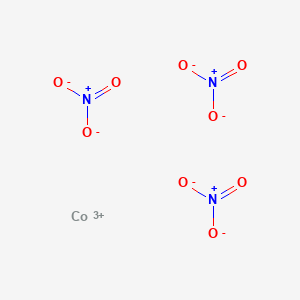
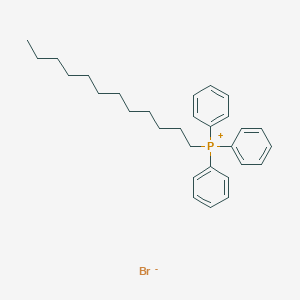
![2-Naphthalenesulfonic acid, 7-[(3-aminobenzoyl)amino]-4-hydroxy-](/img/structure/B93379.png)
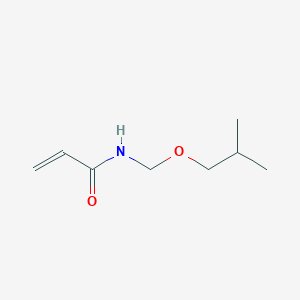
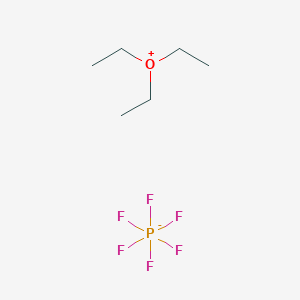
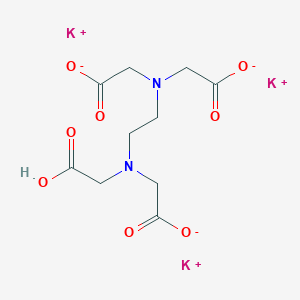
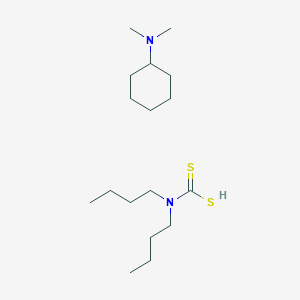
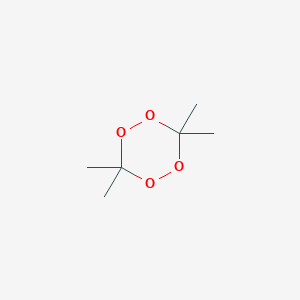
![1-ethyl-2-[3-(1-ethylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-1-propenyl]naphtho[1,2-d]thiazolium iodide](/img/structure/B93388.png)
